6-Fluoro-5-methylnicotinamide is a chemical compound belonging to the class of nicotinamides, which are derivatives of nicotinic acid (vitamin B3). This compound features a fluorine atom at the 6-position and a methyl group at the 5-position of the pyridine ring. It is of interest in medicinal chemistry due to its potential biological activities, including its role as a substrate and inhibitor for various enzymes, particularly nicotinamide N-methyltransferase.
6-Fluoro-5-methylnicotinamide is synthesized from 5-methylnicotinamide through fluorination processes. It falls under the category of organic compounds, specifically heterocyclic compounds due to the presence of a nitrogen atom in its ring structure. The compound can be classified as an aromatic amide because it contains an amide functional group attached to an aromatic ring.
The synthesis of 6-fluoro-5-methylnicotinamide typically involves the fluorination of 5-methylnicotinamide. The general procedure can be outlined as follows:
The yield and purity of the final product can be assessed using thin-layer chromatography and nuclear magnetic resonance spectroscopy .
The molecular formula for 6-fluoro-5-methylnicotinamide is . Its structure includes:
The compound's molecular weight is approximately 154.15 g/mol. The structural representation can be visualized as follows:
Spectroscopic techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy provide insights into the functional groups present in the molecule, confirming its identity through characteristic peaks corresponding to amide and aromatic functionalities .
6-Fluoro-5-methylnicotinamide can undergo various chemical reactions typical for amides and aromatic compounds:
These reactions are significant for modifying the compound's structure for further biological testing .
The primary mechanism of action for 6-fluoro-5-methylnicotinamide involves its interaction with nicotinamide N-methyltransferase, an enzyme that catalyzes the transfer of methyl groups from S-adenosyl methionine to nicotinamide. This interaction can inhibit or modulate enzyme activity, which has implications in metabolic pathways associated with energy metabolism and cellular signaling.
Research indicates that modifications at specific positions on the nicotinamide ring can enhance or reduce enzyme affinity, suggesting that 6-fluoro-5-methylnicotinamide could serve as a lead compound for developing selective inhibitors .
6-Fluoro-5-methylnicotinamide has several potential applications in scientific research:
6-Fluoro-5-methylnicotinamide (6-F-5-MNA) is a synthetic analog of nicotinamide that strategically perturbs the NAD+ salvage pathway. This pathway recycles nicotinamide (NAM) to regenerate NAD+, a coenzyme essential for redox reactions and energy metabolism. The fluorination at the 6-position and methylation at the 5-position of the pyridine ring confer distinct steric and electronic properties, altering the compound’s interactions with key salvage enzymes [1]. Unlike natural nicotinamide, which is primarily converted to nicotinamide mononucleotide (NMN) via nicotinamide phosphoribosyltransferase (NAMPT), 6-F-5-MNA undergoes competitive inhibition at the NAMPT catalytic site. This impedes NMN synthesis, diverting cellular metabolism toward alternative NAD+ precursors like nicotinic acid (NA) through the Preiss-Handler pathway [2] [7].
Concurrently, 6-F-5-MNA acts as a preferential substrate for nicotinamide N-methyltransferase (NNMT), which methylates it using S-adenosyl methionine (SAM) as a methyl donor. This methylation generates a quaternary methylated derivative, N-methyl-6-fluoro-5-methylnicotinamide. The sequestration of SAM reduces methylation capacity for other cellular substrates, potentially disrupting epigenetic regulation and one-carbon metabolism [1] [3]. Kinetic studies reveal a 30% reduction in SAM pools in hepatocytes treated with 6-F-5-MNA, confirming its impact on methylation dynamics [1].
Pathway Step | Nicotinamide | 6-F-5-MNA | Consequence |
---|---|---|---|
NAMPT Processing | Substrate | Competitive Inhibitor | Reduced NMN synthesis |
NNMT Methylation | Low affinity | High-affinity substrate | SAM depletion; Methylated derivative accumulation |
NAD+ Yield | High efficiency | Reduced efficiency | Shift to Preiss-Handler pathway |
NNMT catalyzes the methylation of nicotinamide to form N-methylnicotinamide (NMN), a reaction critical for regulating cellular nicotinamide levels. 6-F-5-MNA exhibits enhanced binding affinity for NNMT due to its 5-methyl group, which fits into the enzyme’s hydrophobic substrate pocket, and the 6-fluoro group, which forms electrostatic interactions with Tyr-204 and Asp-197 residues in the catalytic site [3]. Crystallographic analyses confirm a 50% reduction in the active site volume when NNMT binds 6-F-5-MNA compared to nicotinamide, explaining its potent inhibitory effect (IC~50~ = 0.18–0.26 µM) [3].
This inhibition has dual metabolic consequences:
In adipose tissue models, NNMT overexpression correlates with insulin resistance. 6-F-5-MNA counters this by reducing bioactive NMN production, which is implicated in mitochondrial dysfunction in obesity [1] [10].
Sirtuins (SIRT1–7) are NAD+-dependent deacetylases linking cellular energy status to epigenetic regulation, stress response, and metabolism. 6-F-5-MNA indirectly modulates sirtuin activity by altering NAD+ availability and subcellular distribution. In hepatic cells, 6-F-5-MNA reduces cytosolic NAD+ by 40% within 4 hours, limiting SIRT1 and SIRT2 activity. This is evidenced by hyperacetylation of SIRT1 targets like PGC-1α (peroxisome proliferator-activated receptor gamma coactivator 1-alpha), which suppresses mitochondrial biogenesis and gluconeogenesis [4] [7].
Mitochondrial sirtuins (SIRT3–5) are less affected initially due to the SLC25A51 transporter, which imports NAD+ directly into mitochondria. However, prolonged exposure to 6-F-5-MNA depletes total NAD+ pools, impairing SIRT3-mediated deacetylation of metabolic enzymes (e.g., acetyl-CoA synthetase 2). This disrupts fatty acid oxidation and ATP production [4] [7]. Paradoxically, low-dose 6-F-5-MNA transiently activates SIRT1 by elevating the NAD+/NADH ratio, as observed in myotubes, where glycolysis inhibition shifts redox balance toward NAD+ [7].
Sirtuin | Primary Function | Effect of 6-F-5-MNA | Downstream Consequence |
---|---|---|---|
SIRT1 | Nuclear deacetylase | Early activation → Late inhibition | Altered p53, FOXO signaling |
SIRT3 | Mitochondrial deacetylase | Delayed inhibition | Reduced OXPHOS enzyme efficiency |
SIRT6 | DNA repair regulator | Mild inhibition | Impaired DSB repair |
PARP1 and PARP2 are nuclear enzymes that consume NAD+ to synthesize poly(ADP-ribose) (PAR) chains on target proteins, facilitating DNA repair. 6-F-5-MNA exacerbates NAD+ depletion in DNA-damaged cells via two mechanisms:
Synergistically with chemotherapeutics like 5-fluorouridine (5-FUrd), 6-F-5-MNA enhances replication stress. 5-FUrd incorporates into DNA, creating lesions repaired by PARP-dependent BER. 6-F-5-MNA’s NAD+-depleting action paralyzes this repair, converting single-strand breaks into lethal double-strand breaks. In rhabdomyosarcoma models, this combination achieves tumor regression by activating caspase-independent necrosis [8] [10].
Key Compounds Mentioned:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: